3-Amino-4,4,4-trifluorobutan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

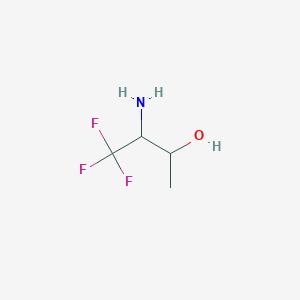

3-Amino-4,4,4-trifluorobutan-2-ol is a fluorinated organic compound with the molecular formula C4H8F3NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a butane backbone, with three fluorine atoms attached to the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,4,4-trifluorobutan-2-ol typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide (CF3-CH2-I) under basic conditions. The process includes the formation of a Ni(II) complex with the glycine Schiff base, followed by alkylation and subsequent disassembly to reclaim the chiral auxiliary and obtain the target compound .

Industrial Production Methods: Large-scale production methods for this compound often employ recyclable chiral auxiliaries to ensure high yield and purity. The process is designed to be efficient and reproducible, allowing for the preparation of significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,4,4-trifluorobutan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions include fluorinated ketones, amines, and substituted butanol derivatives .

Scientific Research Applications

3-Amino-4,4,4-trifluorobutan-2-ol has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Medicine: It is explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry: The compound is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Amino-4,4,4-trifluorobutan-2-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s metabolic stability and bioactivity. It can mimic the structure of natural amino acids, allowing it to interact with protein receptors and enzymes, thereby influencing biological processes .

Comparison with Similar Compounds

- 2-Amino-4,4,4-trifluorobutanoic acid

- 3-Amino-4,4,4-trifluorobutan-2-one

- 4-Amino-3,3,3-trifluorobutan-2-ol

Comparison: 3-Amino-4,4,4-trifluorobutan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound in various applications .

Biological Activity

3-Amino-4,4,4-trifluorobutan-2-ol (also known as 3-amino-4,4,4-trifluorobutan-1-ol hydrochloride) is a fluorinated amino alcohol that has garnered attention for its potential biological applications. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

- IUPAC Name : this compound

- Molecular Formula : C4H8F3NO

- Molecular Weight : 143.11 g/mol

- Physical Form : White solid

- Purity : 97% .

The incorporation of trifluoromethyl groups into organic compounds can significantly alter their biological properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can affect the pharmacokinetics of drugs. Research indicates that compounds containing trifluoromethyl moieties often exhibit increased potency and selectivity in biological systems .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. In vitro assays demonstrated that this compound exhibits significant antibacterial effects against various strains of bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antimalarial Activity

A study focusing on the synthesis of novel amino alcohols revealed that derivatives of this compound demonstrated strong antimalarial activity in vitro. The compound was tested against Plasmodium falciparum with promising results:

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.5 |

| Standard Drug (Chloroquine) | 0.1 |

This indicates that while the compound is not as potent as chloroquine, it still possesses significant antimalarial properties .

Case Study 1: Synthesis and Evaluation

In a recent study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of amino alcohols including this compound. The synthesized compounds were evaluated for their biological activities using various assays. The study concluded that the trifluoro group plays a crucial role in enhancing the biological efficacy of these compounds .

Case Study 2: Antiviral Activity

Another investigation explored the antiviral properties of trifluorinated compounds against HIV. The study found that certain derivatives exhibited inhibitory effects on HIV reverse transcriptase activity. Although specific data on this compound was limited, related compounds showed promise in this area .

Properties

CAS No. |

1391251-53-8 |

|---|---|

Molecular Formula |

C4H8F3NO |

Molecular Weight |

143.11 g/mol |

IUPAC Name |

3-amino-4,4,4-trifluorobutan-2-ol |

InChI |

InChI=1S/C4H8F3NO/c1-2(9)3(8)4(5,6)7/h2-3,9H,8H2,1H3 |

InChI Key |

MAINWOGXJHYRLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(F)(F)F)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.